molecular formula C16H16N2O2 B14671073 N-(1-benzamidoethyl)benzamide CAS No. 40899-10-3

N-(1-benzamidoethyl)benzamide

Cat. No.: B14671073
CAS No.: 40899-10-3
M. Wt: 268.31 g/mol
InChI Key: VNIZOKKZXNRUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzamidoethyl)benzamide is an organic compound belonging to the class of amides It is characterized by the presence of two benzamide groups attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-benzamidoethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Another method involves the reaction of tryptamine with benzoyl chloride in the presence of sodium hydroxide in dichloromethane . This method is straightforward and yields high-purity products.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions typically require temperatures above 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzamidoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(1-benzamidoethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzamidoethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . This involves the inhibition of I-kB breakdown and the induction of caspase-mediated apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    Ethenzamide: An analgesic benzamide derivative.

    Salicylamide: Another analgesic with anti-inflammatory properties.

    Procainamide: Used as an antiarrhythmic agent.

    Moclobemide: An antidepressant.

Uniqueness

N-(1-benzamidoethyl)benzamide is unique due to its dual benzamide groups attached to an ethyl chain, which may confer distinct chemical and biological properties compared to simpler benzamide derivatives.

Properties

CAS No.

40899-10-3

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-(1-benzamidoethyl)benzamide

InChI

InChI=1S/C16H16N2O2/c1-12(17-15(19)13-8-4-2-5-9-13)18-16(20)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,19)(H,18,20)

InChI Key

VNIZOKKZXNRUAO-UHFFFAOYSA-N

Canonical SMILES

CC(NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.